molecular formula C9H10Cl2O B3031384 1-Chloro-4-[(2-chloroethoxy)methyl]benzene CAS No. 29904-52-7

1-Chloro-4-[(2-chloroethoxy)methyl]benzene

Cat. No. B3031384
CAS RN: 29904-52-7
M. Wt: 205.08 g/mol
InChI Key: YUAWIKOZQHFAOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated aromatic compounds can involve electrooxidative chlorination, as seen in the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which was achieved with a 72% yield using a two-layer solvent system and acids like HCl, H2SO4, and H3PO4 . This method could potentially be adapted for the synthesis of "1-Chloro-4-[(2-chloroethoxy)methyl]benzene" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

Structural characterizations of chlorinated aromatic compounds are often performed using X-ray diffraction and theoretical calculations, as demonstrated for 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene . The molecular structure of "1-Chloro-4-[(2-chloroethoxy)methyl]benzene" could similarly be elucidated using these techniques to determine its crystalline form and molecular geometry.

Chemical Reactions Analysis

Chlorinated aromatic compounds can undergo various chemical reactions. For instance, 4H-1,2-benzoxazines with electron-withdrawing substituents on the benzene ring can be synthesized and used as intermediates for oxygen-functionalized aromatic compounds . The reactivity of "1-Chloro-4-[(2-chloroethoxy)methyl]benzene" could be explored in the context of forming oxygen-functionalized derivatives or other types of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds can be studied through spectroscopic methods and computational predictions. For example, the electronic and excited state properties of 3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol were investigated using density functional theory and solvation effects were considered . The properties of "1-Chloro-4-[(2-chloroethoxy)methyl]benzene" could be analyzed using similar approaches to understand its reactivity, stability, and potential applications.

Scientific Research Applications

Antimicrobial Applications

  • Monoterpenes as Antimicrobial Agents: A study focuses on p-Cymene, a monoterpene similar in structure to chlorinated benzene compounds, highlighting its antimicrobial properties among other biological activities. It underscores the urgent need for new antimicrobial substances and suggests that similar compounds, potentially including chlorinated benzenes, could have applications in treating communicable diseases or in biomedical applications as antimicrobial agents (Marchese et al., 2017).

Antioxidant Properties

  • Chromones and Derivatives as Radical Scavengers: Research on chromones, which are benzopyran derivatives, points to their significant antioxidant properties. This indicates that structurally related compounds, including chlorinated benzenes, could be explored for their capacity to neutralize active oxygen species and mitigate cell impairment, suggesting potential in disease prevention (Yadav et al., 2014).

Environmental Remediation

  • Chlorobenzenes in Soil Remediation: Chlorobenzenes' environmental fate and potential remediation strategies are discussed, highlighting the environmental risks due to their toxicity and persistence. This suggests that research into chlorinated compounds, including the specific chloroethoxy-methyl benzene, could be significant for developing soil decontamination methods (Brahushi et al., 2017).

Supramolecular Chemistry

  • Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry: The versatility of benzene-1,3,5-tricarboxamide (BTA) is emphasized for its applications ranging from nanotechnology to biomedical applications. This illustrates the broad utility of benzene derivatives in supramolecular chemistry, suggesting a potential research interest for chlorinated benzene derivatives in similar applications (Cantekin et al., 2012).

Green Chemistry

  • Methane Conversion via Oxidative Methylation: Discusses the use of methane for catalytic methylation of aromatic compounds, highlighting green chemistry perspectives. This suggests that compounds like 1-Chloro-4-[(2-chloroethoxy)methyl]benzene could play a role in developing environmentally friendly chemical processes (Adebajo, 2007).

properties

IUPAC Name

1-chloro-4-(2-chloroethoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c10-5-6-12-7-8-1-3-9(11)4-2-8/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAWIKOZQHFAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCCCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60952359
Record name 1-Chloro-4-[(2-chloroethoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-[(2-chloroethoxy)methyl]benzene

CAS RN

29904-52-7
Record name NSC11266
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chloro-4-[(2-chloroethoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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